7-Methoxy-1-methyl-1H-indazol-3-amine
Description
7-Methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound characterized by an indazole core substituted with a methoxy group at position 7, a methyl group at the N1 position, and an amine at position 3. This molecule is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and receptor modulators. Its synthesis involves multi-step reactions, including alkylation and bromination, as demonstrated in , where it serves as a precursor for further functionalization (e.g., bromination to yield 7-bromo derivatives) . Key physical properties include a molecular weight of 178.1 g/mol (observed via MS: m/z 178.1 [M+H]⁺) and moderate polarity due to the methoxy and amine groups .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
ZLZAXRBFOOYBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxy-1-methyl-1H-indazol-3-amine (114B)
7-Bromo-4-methoxy-1-methyl-1H-indazol-3-amine (114C)
7-Bromo-N,1-dimethyl-1H-indazol-3-amine (68C)
7-(Trifluoromethyl)-1H-indazol-3-amine
3-Iodo-1-methyl-1H-indazol-7-amine
- Structure : Iodo at position 3, methyl at N1, amine at position 7.
- Properties : Molecular weight 273.07 g/mol. The bulky iodine atom introduces steric hindrance, which may impact interactions with biological targets compared to smaller substituents .
Critical Analysis of Structural and Functional Differences
- Substituent Position : The methoxy group at position 7 (vs. 4) in the parent compound optimizes electronic effects for specific interactions, as seen in kinase inhibitor design.
- Halogen vs.
- Amine Methylation : Methylation (e.g., 68C) reduces hydrogen-bonding capacity, which may diminish target affinity but improve metabolic stability.
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) vs. CF₃ (electron-withdrawing) alter the indazole ring's reactivity and interaction with hydrophobic pockets.
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